REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6]([NH:8]C(=O)C)[C:5]([CH2:12][C:13]2[CH:18]=[C:17]([O:19][CH3:20])[C:16]([C:21]([OH:24])([CH3:23])[CH3:22])=[C:15]([O:25][CH3:26])[CH:14]=2)=[CH:4][N:3]=1.[OH-].[K+]>>[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([CH2:12][C:13]2[CH:14]=[C:15]([O:25][CH3:26])[C:16]([C:21]([OH:24])([CH3:23])[CH3:22])=[C:17]([O:19][CH3:20])[CH:18]=2)=[CH:4][N:3]=1 |f:1.2|
|
Name
|
N-{2-amino-5-[4-(1-hydroxy-1-methyl-ethyl)-3,5-dimethoxy-benzyl]-4-pyrimidinyl}-acetamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C(=N1)NC(C)=O)CC1=CC(=C(C(=C1)OC)C(C)(C)O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A suspension of 11.3 g
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The crystals were removed by filtration with suction
|
Type
|
WASH
|
Details
|
washed with a small amount of methanol
|
Type
|
CUSTOM
|
Details
|
After crystallization from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=C(C(=N1)N)CC1=CC(=C(C(C)(C)O)C(=C1)OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |